6-Bromo-8-chloro-3,4-dihydronaphthalen-2(1H)-one
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Overview
Description
6-Bromo-8-chloro-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of bromine and chlorine atoms attached to a dihydronaphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-chloro-3,4-dihydronaphthalen-2(1H)-one typically involves the bromination and chlorination of a naphthalenone precursor. One common method includes:
Chlorination: The chlorination step can be carried out using chlorine gas (Cl2) or a chlorinating agent like thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-chloro-3,4-dihydronaphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydronaphthalenes.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalenes
Substitution: Various substituted naphthalenones depending on the nucleophile used.
Scientific Research Applications
6-Bromo-8-chloro-3,4-dihydronaphthalen-2(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-8-chloro-3,4-dihydronaphthalen-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3,4-dihydronaphthalen-2(1H)-one
- 8-Chloro-3,4-dihydronaphthalen-2(1H)-one
- 6,8-Dibromo-3,4-dihydronaphthalen-2(1H)-one
Uniqueness
6-Bromo-8-chloro-3,4-dihydronaphthalen-2(1H)-one is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and properties
Biological Activity
6-Bromo-8-chloro-3,4-dihydronaphthalen-2(1H)-one is a synthetic organic compound characterized by a naphthalene backbone with bromine and chlorine substituents. Its unique structure contributes to its potential biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, summarizing key findings from various studies and providing a comprehensive overview of its properties and applications.
- Molecular Formula : C10H8BrClO
- Molecular Weight : 251.53 g/mol
- CAS Number : 1273609-72-5
The compound is classified as a dihydronaphthalenone due to the presence of a ketone functional group within a saturated naphthalene structure. Its stability is influenced by light sensitivity, necessitating careful storage conditions to maintain its integrity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures may possess significant anticancer activity. For instance, derivatives of naphthoquinones have shown promising results against various cancer cell lines, indicating that halogenated naphthalene derivatives could also exhibit similar effects .
- Antimicrobial Activity : The presence of halogen atoms in the structure may enhance the compound's interaction with biological targets, potentially leading to antimicrobial effects. This has been observed in other halogenated compounds which exhibited improved efficacy against bacterial and fungal strains .
- Mechanism of Action : The biological activity of this compound may involve interaction with specific molecular targets such as enzymes or receptors, modulating their activity through binding affinity enhanced by the presence of bromine and chlorine .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
6-Bromo-3,4-dihydronaphthalen-2(1H)-one | 117294-21-0 | 1.00 | Lacks chlorine substituent |
5-Bromo-3,4-dihydronaphthalen-2(1H)-one | 132095-53-5 | 1.00 | Bromine at position 5 instead of 6 |
5,7-Dibromo-3,4-dihydronaphthalen-2(1H)-one | 144066-44-4 | 0.98 | Additional bromine at position 7 |
6-Chloro-3,4-dihydro-naphthalenone | 636207 | 0.95 | Contains only chlorine without bromine |
The presence of both bromine and chlorine in the structure of this compound enhances its reactivity and potential biological activity compared to other compounds with fewer halogen substituents .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antitumor Activity : A study on naphthoquinone derivatives demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The presence of halogen groups was correlated with increased antiproliferative activity .
- In Vitro Studies : Research on similar dihydronaphthalene derivatives has shown that they can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. These findings suggest that this compound could have similar effects .
Properties
Molecular Formula |
C10H8BrClO |
---|---|
Molecular Weight |
259.52 g/mol |
IUPAC Name |
6-bromo-8-chloro-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H8BrClO/c11-7-3-6-1-2-8(13)5-9(6)10(12)4-7/h3-4H,1-2,5H2 |
InChI Key |
FNRLDKBBKJUONK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1=O)C(=CC(=C2)Br)Cl |
Origin of Product |
United States |
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